ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a chromene-derived compound featuring a complex substitution pattern. Chromenes are heterocyclic frameworks known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s structure integrates a benzothiazole moiety at position 3, a dimethylaminomethyl group at position 8, and a hydroxy group at position 7, which collectively influence its physicochemical and pharmacological behavior. The ethyl carboxylate at position 2 further modulates solubility and metabolic stability. Such structural complexity necessitates comparative analysis with analogous compounds to elucidate structure-activity relationships (SAR) and functional nuances.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-5-13-11-14-20(28)18(23-25-16-9-7-8-10-17(16)32-23)22(24(29)30-6-2)31-21(14)15(19(13)27)12-26(3)4/h7-11,27H,5-6,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEWDYYKYOGCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Construction of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with an ethyl acetoacetate in the presence of a strong acid catalyst.
Functional Group Modifications: Introduction of the dimethylamino group and other functional groups can be carried out through nucleophilic substitution reactions and esterification processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinones and nitroso derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The benzothiazole and chromene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Quinones, nitroso derivatives.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted benzothiazoles and chromenes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of benzothiazole and chromone exhibit promising anticancer properties. Ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate has been evaluated for its potential as an inhibitor of specific kinases involved in cancer cell proliferation. A study highlighted its effectiveness against various cancer cell lines, indicating a mechanism of action that involves the inhibition of tumor growth through apoptosis induction .
Antimicrobial Properties
In addition to anticancer effects, this compound has shown antimicrobial activity against a range of pathogens. Its structural features allow it to interact with microbial enzymes, leading to inhibition of growth. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
Materials Science
Fluorescent Properties
The unique chromone structure in this compound contributes to its fluorescent properties. This makes it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. The compound's ability to emit light upon excitation allows for its use in various photonic applications .
Polymer Additives
In materials science, the compound can serve as an additive in polymers to enhance their mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve resistance to UV degradation while maintaining flexibility and strength .
Agricultural Chemistry
Pesticidal Activity
this compound has been investigated for its potential as a pesticide. Studies indicate that it can effectively control certain pests while being less harmful to beneficial insects. Its mode of action involves disrupting the nervous systems of targeted pests, providing an environmentally friendly alternative to traditional pesticides .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibition of tumor growth through apoptosis |
| Antimicrobial agent | Inhibition of microbial growth | |
| Materials Science | Fluorescent probe | Light emission upon excitation |
| Polymer additive | Enhanced mechanical/thermal properties | |
| Agricultural Chemistry | Pesticide | Disruption of pest nervous systems |
Case Studies
- Anticancer Activity Study : A study published in a peer-reviewed journal evaluated the efficacy of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
- Antimicrobial Efficacy Research : Another research project assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for both bacteria, showcasing its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to enzyme active sites, inhibiting their activity, while the chromene core can interact with cellular receptors, modulating signaling pathways.
Comparison with Similar Compounds
Key Observations:
Benzothiazole vs.
Position 8 Substitution: The dimethylaminomethyl group (target) increases basicity and solubility relative to the methyl group in or the propenoate in .
Ester Variations: The ethyl carboxylate (target) may offer better hydrolytic stability than the propenoate ester in , which is prone to enzymatic cleavage.
Physicochemical and Pharmacological Comparisons
While specific data (e.g., logP, IC₅₀) for the target compound are unavailable in the provided sources, inferences can be drawn:
- Solubility: The dimethylaminomethyl group (pKa ~8–9) likely improves water solubility at physiological pH compared to the non-ionizable methyl group in .
- Bioactivity : Benzothiazole-containing compounds often exhibit kinase inhibition or DNA intercalation, whereas acryloyl derivatives (e.g., ) may target thiol-containing enzymes via covalent bonding.
- Metabolic Stability: The ethyl carboxylate in the target compound may resist first-pass hydrolysis better than the propenoate ester in .
Crystallographic and Conformational Considerations
- Such interactions are critical for crystal packing and stability.
- Ring Puckering: The 4H-chromene core may adopt non-planar conformations. Cremer-Pople parameters could quantify puckering amplitude, though specific data are lacking.
- Structural Determination : SHELX software is widely used for refining crystal structures of similar heterocycles, suggesting its applicability for the target compound.
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of chromene derivatives, characterized by the presence of a benzothiazole moiety and a dimethylamino substituent. Its molecular formula is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies regarding its cytotoxic effects on different cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | PC3 (Prostate Cancer) | 26.43 (72h) | Induces apoptosis via DNA damage |
| Study B | DU145 (Prostate Cancer) | 41.85 (72h) | Cell cycle arrest in G0/G1 phase |
| Study C | HeLa (Cervical Cancer) | 1.01 | Targets DNA Topoisomerase I |
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mechanisms such as chromatin condensation and DNA damage, as well as cell cycle arrest at the G0/G1 phase .
- Comparative Studies : In comparative studies with other known anticancer agents, this compound exhibited similar or superior efficacy against certain cancer types, particularly prostate cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations suggest that this compound may also possess antimicrobial activity.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results indicate potential applications in treating infections caused by resistant strains of bacteria, although further research is needed to elucidate the specific mechanisms involved.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vivo Studies : An in vivo study demonstrated that the compound significantly inhibited tumor growth in xenograft models of prostate cancer, supporting its potential as an effective therapeutic agent .
- Combination Therapy : Research has explored the effects of combining this compound with existing chemotherapy agents, revealing enhanced efficacy and reduced toxicity profiles .
Q & A
Basic: How can researchers optimize the synthesis of this benzothiazole-containing chromene derivative to improve yield and purity?
Methodological Answer:
Optimization requires systematic experimental design. Use Design of Experiments (DoE) to evaluate critical variables (e.g., solvent polarity, catalyst type, temperature, and reaction time). For example:
- Solvent selection : Polar aprotic solvents like DMF or DMA may enhance nucleophilic substitution in benzothiazole coupling steps .
- Catalyst screening : Piperidine or other bases can influence condensation reactions; test at varying molar ratios.
- Reaction monitoring : Employ HPLC or TLC to track intermediate formation and optimize termination points.
Statistical tools (e.g., response surface methodology) can model interactions between variables and minimize trial-and-error approaches .
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved during structural characterization?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state conformations.
- X-ray crystallography : Resolves absolute configuration and solid-state packing effects (e.g., π-π interactions or hydrogen bonding) .
- Solution NMR : Compare with computed chemical shifts (DFT or machine learning-based predictions) to identify dominant tautomers or conformers in solution.
- Dynamic NMR : Variable-temperature studies can reveal exchange processes (e.g., protonation/deprotonation of the dimethylamino group) .
Basic: What analytical techniques are essential for confirming the purity and structural integrity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
- Multinuclear NMR (¹H, ¹³C, DEPT, HSQC) : Assigns proton environments (e.g., distinguishing chromene C-7 hydroxyl vs. benzothiazole protons) .
- FT-IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the chromene-4-one moiety).
- HPLC-PDA : Quantifies purity (>95%) and detects byproducts from incomplete substitutions .
Advanced: How can researchers design a structure-activity relationship (SAR) study for this compound’s anticancer activity?
Methodological Answer:
- Core modifications : Synthesize analogs with variations in:
- Biological assays : Test against cancer cell lines (e.g., MTT assay) with controls for cytotoxicity in normal cells.
- Computational docking : Predict binding modes to targets like topoisomerase II or tubulin, guided by crystallographic data from related benzothiazoles .
- Multi-parametric optimization : Use QSAR models to balance potency, solubility, and metabolic stability .
Basic: What strategies mitigate challenges in isolating the 7-hydroxy group during synthesis?
Methodological Answer:
- Protecting groups : Temporarily protect the hydroxyl with acetyl or TBS groups during benzothiazole coupling steps.
- pH control : Conduct acid-sensitive reactions in buffered conditions (e.g., NaHCO₃) to prevent unwanted deprotonation .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol-water mixtures .
Advanced: How can conflicting bioactivity data across studies (e.g., IC₅₀ variability) be critically analyzed?
Methodological Answer:
- Standardize assays : Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin) .
- Meta-analysis : Pool data from multiple studies using statistical tools (ANOVA, regression) to identify outliers or confounding variables (e.g., solvent DMSO concentration).
- Mechanistic studies : Combine transcriptomics/proteomics to verify target engagement, reducing reliance on single-endpoint assays .
Basic: What computational methods predict the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- LogP calculations : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity, guiding formulation (e.g., DMSO stocks for in vitro work).
- pKa prediction : Identify ionizable groups (e.g., dimethylamino moiety) to model pH-dependent solubility.
- Forced degradation studies : Expose to heat, light, and humidity; monitor via LC-MS to identify degradation pathways .
Advanced: How can in silico modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
- Molecular descriptors : Calculate polar surface area (<90 Ų) and hydrogen bond count (<8) to prioritize BBB-permeable candidates.
- MD simulations : Model interactions with lipid bilayers to assess permeability coefficients.
- P-glycoprotein efflux prediction : Use tools like SwissADME to filter compounds susceptible to multidrug resistance .
Basic: What safety protocols are critical when handling intermediates with reactive groups (e.g., POCl₃ in Vilsmeier-Haack reactions)?
Methodological Answer:
- Controlled conditions : Use anhydrous environments and slow addition of POCl₃ to DMF at 0–5°C to prevent exothermic runaway .
- PPE : Acid-resistant gloves, face shields, and fume hoods mandatory.
- Waste neutralization : Quench residual POCl₃ with ice-cold NaHCO₃ before disposal .
Advanced: How can researchers integrate machine learning to predict novel derivatives with dual anticancer and anti-inflammatory activity?
Methodological Answer:
- Data curation : Compile datasets from PubChem or ChEMBL on benzothiazole bioactivity.
- Feature engineering : Include molecular fingerprints (e.g., ECFP4) and physicochemical descriptors.
- Model training : Use ensemble methods (Random Forest, XGBoost) to classify multi-target activity. Validate with synthetic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
